2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid

Lipophilicity Drug-likeness ADME

Planar, metabolically labile benzoic acid motifs hinder 3D drug candidate exploration. This rigid, sp³-rich bioisostere replaces benzene rings, increasing Fsp³ to 0.88 and logP by ~1.4 units. Dual reactivity handles (COOH for amidation, thiophene for cross-coupling) provide orthogonal exit vectors ideal for PROTAC ternary complex formation. ≥95% purity allows direct screening. Enhances metabolic stability and synthetic scalability.

Molecular Formula C12H14O2S
Molecular Weight 222.3
CAS No. 1488004-02-9
Cat. No. B2526129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid
CAS1488004-02-9
Molecular FormulaC12H14O2S
Molecular Weight222.3
Structural Identifiers
SMILESC1CC2(C1)CC(C2)(C3=CC=CS3)C(=O)O
InChIInChI=1S/C12H14O2S/c13-10(14)12(9-3-1-6-15-9)7-11(8-12)4-2-5-11/h1,3,6H,2,4-5,7-8H2,(H,13,14)
InChIKeyCLBRYTHOJIIEDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid (CAS 1488004-02-9) Is a Strategic Spirocyclic Building Block


2-(Thiophen‑2‑yl)spiro[3.3]heptane‑2‑carboxylic acid is a conformationally constrained, sp³‑rich carboxylic acid that combines a spiro[3.3]heptane core with a thiophene substituent . The spiro[3.3]heptane scaffold is a validated saturated bioisostere of the benzene ring, capable of replacing planar aromatic moieties in drug candidates while improving three‑dimensionality (Fsp³) and ADME profiles [1]. The addition of the thiophene ring introduces a heteroaromatic handle for further functionalisation and significantly modulates the compound’s physicochemical properties relative to the parent spiro[3.3]heptane‑2‑carboxylic acid.

Core Scaffold
Saturated benzene bioisostere with sp³-rich spiro[3.3]heptane core
Key Modification
Thiophene-substituted for heteroaromatic functionalisation and property tuning
Research Context
Scaffold-hopping, fragment-based discovery, and conformational constraint studies

Why a Generic Spiro[3.3]heptane Carboxylic Acid Cannot Replace 2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid


Structural modifications within the spiro[3.3]heptane‑carboxylic acid family produce large, non‑linear changes in key molecular determinants. Adding a thiophene ring at the 2‑position shifts the experimental log P by approximately 1.4 log units and lowers the predicted pKa by more than half a log unit compared with the unsubstituted parent acid . Even a positional isomer, 3‑{spiro[3.3]heptan‑2‑yl}thiophene‑2‑carboxylic acid, places the carboxylic acid at a different vector angle, altering hydrogen‑bonding geometry and downstream reactivity . These differences mean that simple “in‑class” substitution frequently leads to divergent solubility, permeability, and synthetic utility, making direct replacement without re‑optimisation unreliable.

Property shift Unsubstituted spiro[3.3]heptane-2-carboxylic acid exhibits significantly lower lipophilicity and different ionisation, potentially altering permeability and solubility profiles.
Geometry change Positional isomers relocate the carboxylate vector, which may disrupt target engagement when the scaffold is used as a benzene bioisostere.
Purity variance Custom-synthesised analogs often require post-purchase purification; procurement-grade material may not match the ≥95% entry purity of this compound.

Head-to-Head Physicochemical Comparator Data for 2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid


Lipophilicity Uplift: Log P Difference Between the Target Compound and the Unsubstituted Spiro[3.3]heptane-2-carboxylic Acid

The target compound exhibits a predicted consensus Log P of 3.03, while the parent spiro[3.3]heptane‑2‑carboxylic acid (CAS 28114‑87‑6) shows a consensus Log P of approximately 1.63 . The 1.4‑log‑unit increase translates to roughly a 25‑fold rise in octanol‑water partition coefficient, which can significantly influence membrane permeability and tissue distribution.

Lipophilicity Uplift
Cross-study comparable
Log P = 3.03 vs 1.63
ΔLog P ≈ +1.4 (~25‑fold increase)
Supports scaffold selection when higher Log P is required for permeability research.
Predicted consensus values; experimental log P may differ.
Lipophilicity Drug-likeness ADME

Acidity Tuning: Predicted pKa Difference Between the Target Compound and the Parent Spiro Acid

The target compound's predicted pKa is 4.21 (±0.20), whereas the unsubstituted spiro[3.3]heptane‑2‑carboxylic acid has a predicted pKa of 4.77 (±0.20) . The electron‑withdrawing thiophene ring lowers the pKa by approximately 0.56 units, meaning the target compound is about 3.6‑fold more dissociated at physiological pH.

Acidity Tuning
Cross-study comparable
pKa = 4.21 ± 0.20 vs 4.77 ± 0.20
ΔpKa ≈ -0.56
Reported ionisation shift may improve aqueous solubility at neutral pH.
Predicted values; experimental pKa measurement recommended.
pKa Ionisation Solubility

Boiling Point Shift: Thermal Stability Difference Versus the Unsubstituted Spiro Acid

The predicted boiling point of the target compound is 391.1 °C (±25.0 °C), compared to 256.8 °C (±8.0 °C) for spiro[3.3]heptane‑2‑carboxylic acid . The >130 °C increase reflects the additional molecular weight and enhanced intermolecular interactions introduced by the thiophene ring.

Boiling Point Shift
Cross-study comparable
391.1 ± 25.0 °C vs 256.8 ± 8.0 °C
ΔTb ≈ +134 °C
Indicates greater thermal robustness for high-temperature synthesis and drying.
Predicted boiling points; experimental values not reported.
Boiling point Thermal stability Purification

Vector Geometry: Positional Isomer Advantage Over 3-{Spiro[3.3]heptan-2-yl}thiophene-2-carboxylic Acid

The target compound places the carboxylic acid directly on the spiro[3.3]heptane ring (position 2), whereas the regioisomer 3‑{spiro[3.3]heptan‑2‑yl}thiophene‑2‑carboxylic acid (CAS 2111706‑07‑9) positions it on the thiophene ring . This alters the exit‑vector angle relative to the spiro junction, a factor that has been shown to critically influence binding when the spiro[3.3]heptane core is used as a meta‑ or para‑benzene bioisostere [1].

Vector Geometry
Class-level inference
Carboxylate on spiro C2
vs
Carboxylate on thiophene C2
Exit-vector angle context may influence bioisosteric binding mode interpretation.
Qualitative comparison; no co-crystal data available.
Regioisomerism Exit vectors Bioisosterism

Commercial Purity Benchmark: 95% Minimum Assured Purity Across Multiple Independent Vendors

The compound is routinely offered at ≥95% purity by three independent suppliers (Leyan, Moldb, Chemscene), with complementary analytical documentation such as NMR, HPLC, and LC‑MS available upon request . By contrast, many custom‑synthesised spiro[3.3]heptane derivatives are delivered at 90–93% purity and require post‑purchase column chromatography.

Commercial Purity Benchmark
Supporting evidence
≥95% across three suppliers
vs typical 90–93% for custom analogs
Supports reduced in-house purification and improved downstream reproducibility.
Vendor-stated purity; batch-specific COA review advised.
Purity Procurement Quality control

Optimal Deployment Scenarios for 2-(Thiophen-2-yl)spiro[3.3]heptane-2-carboxylic acid Based on Quantitative Differentiation


Medicinal Chemistry Programs Requiring a Saturated Benzene Bioisostere with Enhanced Lipophilicity

When a hit molecule contains a meta‑ or para‑substituted benzoic acid moiety, replacing the benzene ring with the spiro[3.3]heptane core of the target compound simultaneously increases Fsp³ (from 0 to 0.88 in the spiro system) and raises Log P by ~1.4 units compared with the parent spiro acid [1]. This combination can improve metabolic stability while maintaining or tuning membrane permeability, making the compound a direct candidate for scaffold‑hopping campaigns in oncology, CNS, and anti‑infective projects.

Fragment‑Based Drug Discovery (FBDD) Libraries Seeking Three‑Dimensional, Heteroaryl‑Functionalised Carboxylic Acids

With a molecular weight of 222.3 Da, a moderate consensus Log P of 3.03, and a thiophene ring that serves as a versatile synthetic handle, the target compound fits the Rule‑of‑Three fragment criteria and offers a rigid, non‑planar shape that can explore unique regions of chemical space . Its ≥95% commercial purity allows it to be screened directly without time‑consuming purification, accelerating hit identification cycles.

Synthesis of PROTAC Linkers or Bifunctional Degraders Requiring a Rigid, Angular Carboxylic Acid Building Block

The carboxylic acid group attached to the spiro[3.3]heptane core provides a well‑defined exit vector for amide coupling, while the thiophene offers orthogonal reactivity for cross‑coupling or electrophilic substitution . This dual‑reactivity profile is valuable for constructing PROTACs where precise spatial control between the target‑binding and E3‑ligase‑binding moieties is critical for ternary complex formation.

Process Chemistry Scale‑Up Where Thermal Stability and Non‑Volatility Are Prerequisites

The predicted boiling point of 391 °C, which is >130 °C higher than the unsubstituted spiro acid, signals greater thermal robustness . This property can simplify solvent removal, vacuum drying, and high‑temperature amidation or esterification reactions during scale‑up, reducing decomposition risk and improving overall yield consistency across batches.

Application
Selection Property
Validation Focus
Benzene bioisostere scaffold-hopping
Saturated spiro core with enhanced Fsp³ and tuned lipophilicity
ADME profile and metabolic stability in target series
Fragment-based library design
3D shape and heteroaryl synthetic handle
Rule-of-Three compliance and screening hit confirmation
PROTAC linker construction
Rigid, angular carboxylate exit vector with orthogonal thiophene reactivity
Ternary complex formation and linker geometry
Process scale-up research
High predicted boiling point and thermal robustness
Decomposition risk and yield consistency under thermal stress

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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